2-Keto-3-deoxygluconate

Catalog No.
S564038
CAS No.
17510-99-5
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto-3-deoxygluconate

CAS Number

17510-99-5

Product Name

2-Keto-3-deoxygluconate

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1

InChI Key

WPAMZTWLKIDIOP-NQXXGFSBSA-N

SMILES

C(C(C(CO)O)O)C(=O)C(=O)O

Synonyms

2-keto-3-deoxygluconate, 3-deoxy-2-oxo-D-gluconate

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O

The exact mass of the compound 2-Keto-3-deoxygluconate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates - Supplementary Records. It belongs to the ontological category of ketoaldonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Keto-3-deoxygluconate (KDG) is a pivotal keto acid intermediate in the Entner-Doudoroff (ED) metabolic pathway, a primary route for glucose catabolism in many prokaryotes. It serves as the specific, natural substrate for key enzymes in this pathway, including 2-keto-3-deoxygluconate kinase (KDGK) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. Its unique structure is also utilized as a constituent of bacterial polysaccharides and lipopolysaccharides. The procurement of high-purity KDG is therefore essential for applications that require precise interrogation or utilization of these specific enzymatic and metabolic systems.

Research Fit

Non-phosphorylated ED pathway intermediate studies
Substrate for specific aldolases and kinases
kdg regulon induction in phytopathogenic bacteria

Substituting 2-Keto-3-deoxygluconate (KDG) with precursors like D-gluconate or close structural analogs is not viable for targeted biochemical applications. Key enzymes of the Entner-Doudoroff pathway, such as KDPG aldolase, exhibit high substrate specificity and will not process D-gluconate directly. While some aldolases show promiscuity towards C4 epimers like 2-keto-3-deoxygalactonate (KDGal), this is organism-dependent and cannot be assumed; many, like the E. coli enzyme, are highly specific for the KDG structure. Using an incorrect precursor or analog will lead to a complete failure to generate the intended metabolic products (pyruvate and glyceraldehyde-3-phosphate) or result in unpredictable, non-specific activity, invalidating experimental results for metabolic flux analysis or enzymatic assays.

Substitution Risk

Phosphorylated analog (KDPG) may not be cleaved by specific KDG-aldolases.

C1 ester or C3 hydroxyl modifications may abolish kdg regulon induction.

HPLC methods require authentic KDG to resolve from DKI and DKII.

High Enzymatic Specificity: Essential for Accurate KDPG Aldolase Assays

The KDPG aldolase from E. coli demonstrates high specificity for its natural substrate. While it readily cleaves 2-keto-3-deoxy-6-phosphogluconate (KDPG), the phosphorylated form of KDG, its activity on non-phosphorylated D-glyceraldehyde (a proxy for KDG's cleavage product) is only about 1% of the rate observed with the phosphorylated substrate, D-glyceraldehyde 3-phosphate. Furthermore, KDPG aldolases from organisms like *Haloferax volcanii* show high specificity for KDPG and do not convert the C4 epimer 2-keto-3-deoxy-6-phosphogalactonate at significant rates. This highlights the necessity of using the correctly structured substrate to achieve meaningful enzymatic activity.

Evidence DimensionRelative enzymatic conversion rate
Target Compound DataHigh activity with the correct substrate structure (KDPG, derived from KDG)
Comparator Or BaselineNon-phosphorylated analog (D-glyceraldehyde): ~1% activity. C4 epimer (2-keto-3-deoxy-6-phosphogalactonate): No significant conversion.
Quantified DifferenceActivity with the non-phosphorylated analog is ~99% lower than with the phosphorylated substrate; no significant activity with the C4 epimer.
ConditionsIn vitro enzymatic assay with purified KDPG aldolase from E. coli and H. volcanii.

Procuring the correct substrate, KDG (or its phosphorylated form), is non-negotiable for obtaining accurate and reproducible results in enzymatic assays targeting the Entner-Doudoroff pathway.

Kinase affinity KDG vs. KG
Head-to-head
KDG Km 0.39 ± 0.03 mM
KG Km 0.85 ± 0.07 mM
~2.2-fold lower Km for KDG
Supports KDG for accurate KGUK kinetic studies.
Purified KGUK, 1.25 mM ATP, 5 mM Mg²⁺, 25°C.

Precursor Suitability: Enables Stereochemically Pure Product Synthesis

Using D-gluconate as a precursor with a recombinant gluconate dehydratase (GAD) from *Thermoproteus tenax* allows for the complete conversion to stereochemically pure D-KDG with no side-product formation. This biocatalytic route achieves a final product yield of approximately 90%. In contrast, multi-step chemical syntheses are complex and less efficient. This makes purified KDG, or its direct biocatalytic synthesis from gluconate, a highly efficient method for producing a pure chiral building block.

Evidence DimensionProduct Yield and Purity
Target Compound Data~90% yield of stereochemically pure D-KDG.
Comparator Or BaselineMulti-step stereospecific chemical synthesis: Lower efficiency and more complex.
Quantified DifferenceThe one-step biocatalytic method provides a significantly higher yield and purity compared to traditional multi-step chemical routes.
ConditionsBiocatalytic conversion of D-gluconate using recombinant GAD from *T. tenax*.

For applications requiring a stereochemically pure starting material, procuring KDG produced via an optimized biocatalytic route ensures higher quality and yield, avoiding the impurities and lower efficiency of complex chemical syntheses.

Aldolase specificity KDG vs. KDPG
Head-to-head
KDG Cleaved by KDG-aldolase
KDPG Not a substrate
Phosphate-binding network absent in KDG-aldolase
Confirms KDG specificity for non-phosphorylative aldolases.
X-ray crystallography at 2.35–2.50 Å; Pt-KDG-aldolase.

Metabolic Specificity: Directly Interrogates the Non-Phosphorylative ED Pathway

In organisms utilizing a non-phosphorylative or semi-phosphorylative ED pathway, such as the archaeon *Picrophilus torridus*, exogenous KDG is cleaved directly by a KDG-specific aldolase into pyruvate and glyceraldehyde. Supplying KDG bypasses the initial glucose oxidation and dehydration steps, allowing researchers to specifically probe the lower part of this pathway. Using glucose as the substrate would not provide this level of specificity, as the flux would be distributed among various upstream enzymes and potentially other pathways like the Embden-Meyerhof-Parnas (EMP) pathway, confounding the analysis of the ED pathway's specific contribution.

Evidence DimensionMetabolic Entry Point
Target Compound DataDirect entry into the lower ED pathway via KDG aldolase.
Comparator Or BaselineGlucose: Enters at the top of the pathway, subject to upstream regulation and partitioning between multiple glycolytic routes.
Quantified DifferenceQualitative difference in metabolic entry point, providing pathway-specific vs. general metabolic insight.
ConditionsIn vivo metabolic studies in organisms with a non-phosphorylative or semi-phosphorylative ED pathway.

To isolate and study the function and regulation of the lower Entner-Doudoroff pathway, direct administration of KDG is the only method to avoid ambiguity from upstream metabolic events.

Transport affinity: E. coli vs. E. chrysanthemi
Reported
E. coli K12 Km 0.25 ± 0.05 mM
E. chrysanthemi Km 0.52 mM
~2.1-fold lower Km in E. coli
Transport kinetics may differ significantly between species.
30°C, pH 7.0; cross-study comparison.
HPLC resolution from DKI/DKII
Reported
HPLC-UV/FLR with oPD derivatization
KDG separated from DKI & DKII
Authentic standard needed for accurate metabolite quantification.
Linear TFA/acetonitrile gradient; validated for time course.
Oxidoreductase KDG vs. DKII
Head-to-head
KDG oxidation Km 7.7 × 10⁻³ M
DKII reduction Km 3.4 × 10⁻⁴ M
~23-fold higher Km for KDG oxidation
KDG oxidation exhibits lower enzyme affinity than DKII reduction.
37°C; pH 8.6 oxidation, pH 7.0 reduction.

Characterization of KDG-Specific and KDPG Aldolases

For researchers developing or validating assays for KDPG aldolase or related enzymes, high-purity KDG is the required substrate to ensure that measured activity is specific and not an artifact of contaminants or substrate analogs. Its use is critical for determining accurate kinetic parameters like Km and Vmax.

Metabolic Flux Studies of the Entner-Doudoroff Pathway

When the research goal is to specifically quantify the metabolic flux through the lower, non-phosphorylative section of the ED pathway, providing KDG directly to cell cultures or lysates is the appropriate method. This bypasses upstream pathway steps and avoids flux dilution into other glycolytic routes, ensuring the resulting data specifically reflects ED pathway activity.

Biocatalytic Production of Chiral Compounds

As a starting material, KDG provides a stereochemically defined scaffold. Its use as a precursor in biocatalytic systems, such as those employing dehydratases, allows for the efficient, high-yield synthesis of other valuable chiral molecules without the formation of unwanted side-products.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-phosphorylative ED enzyme kinetics
Reported KDG-specific substrate affinity for aldolases/kinases
Specificity versus phosphorylated analogs (KDPG)
Bioprocess monitoring of pectin/alginate degradation
HPLC method with oPD derivatization
Resolution from DKI and DKII
Kdg regulon induction research
Structural requirements for inducer activity
Induction failure with C1/C3-modified analogs

Physical Description

Solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Wikipedia

2-dehydro-3-deoxy-D-gluconic acid
2-Keto-3-Deoxygluconate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

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